4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Overview
Description
The compound "4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one" is a complex organic molecule. Its structure incorporates both pyrazolone and pyrrole moieties, which are known for their pharmacological and industrial significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the pyrazolone core. This is often achieved through the condensation of phenylhydrazine with acetoacetate esters under acidic conditions. The 2-chloroacetyl group is then introduced via a Friedel-Crafts acylation using chloroacetyl chloride and an aluminum chloride catalyst. The pyrrole moiety is synthesized separately, usually involving a Paal-Knorr synthesis, which forms the pyrrole ring by cyclizing 1,4-dicarbonyl compounds with ammonium acetate. Finally, the two subunits are coupled together through a nucleophilic substitution reaction.
Industrial Production Methods
For large-scale production, optimization of the above reactions includes using more efficient catalysts and reagents. Reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. Continuous flow reactors can be employed to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical transformations including:
Oxidation: : Conversion to corresponding N-oxides.
Reduction: : Selective hydrogenation of the pyrrole ring.
Substitution: : Electrophilic aromatic substitution at the phenyl ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Use of halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation can yield N-oxides, reduction can lead to hydrogenated derivatives, and substitution can introduce various functional groups on the phenyl ring, enhancing its chemical versatility.
Scientific Research Applications
In Chemistry
This compound is explored for its potential as a synthetic intermediate in organic synthesis. Its unique structure makes it a candidate for constructing more complex molecules.
In Biology
Due to its aromatic structure and potential bioactivity, it is investigated for antimicrobial and antifungal properties.
In Medicine
Research is ongoing into its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic medications.
In Industry
Its stability and reactivity profile make it suitable for use in dye and pigment industries, as well as in the development of novel materials.
Mechanism of Action
The compound’s mechanism of action primarily involves interactions with biological macromolecules. The pyrrole and pyrazolone moieties may interact with enzymes and receptors, modulating their activity. It’s hypothesized to inhibit certain enzymes by binding to their active sites, potentially blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
1H-pyrrole-2,5-dione
Comparison
Compared to these compounds, "4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one" has a more complex structure and additional functional groups, making it more versatile in chemical reactions and potential applications. The presence of the chloroacetyl group also introduces unique reactivity that is not present in simpler analogs.
Biological Activity
The compound 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.76 g/mol. The presence of the 2-chloroacetyl group and the 2,5-dimethylpyrrole moiety suggests potential reactivity and biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. The compound has been evaluated against different cancer cell lines, showing promising cytotoxic effects. For instance, in vitro studies demonstrated that it inhibited the proliferation of several cancer cells, including breast and colon cancer lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility as an antibacterial agent .
Anticonvulsant Activity
In a model for anticonvulsant activity, compounds similar to this pyrazole derivative exhibited protective effects against picrotoxin-induced seizures. This suggests a potential role in managing epilepsy or seizure disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Studies and Research Findings
Properties
IUPAC Name |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-10-16(17(24)11-20)13(2)22(12)18-14(3)21(4)23(19(18)25)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJYHXOUGSGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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